

# GSK2879552 Combination Therapy: A Comparative Guide for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | GSK2879552 |           |  |  |
| Cat. No.:            | B1139488   | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

GSK2879552 is an orally available, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers and crucial for tumor cell growth and survival.[1] By inhibiting LSD1, GSK2879552 enhances the methylation of histone H3 at lysine 4 (H3K4), leading to the increased expression of tumor-suppressor genes and subsequent inhibition of tumor cell proliferation.[1] Preclinical studies have demonstrated its potential as a differentiating agent, particularly in hematological malignancies like Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).[2][3][4] This guide provides a comparative analysis of GSK2879552 in combination with other anticancer drugs, focusing on preclinical efficacy and the outcomes of clinical investigations.

# GSK2879552 and All-Trans Retinoic Acid (ATRA) in Acute Myeloid Leukemia (AML)

The combination of **GSK2879552** with ATRA, a differentiating agent used in the treatment of Acute Promyelocytic Leukemia (APL), has been investigated to enhance the therapeutic potential of LSD1 inhibition in a broader range of AML subtypes.[5] Preclinical studies have shown a synergistic effect, leading to enhanced differentiation and cytotoxicity in AML cell lines. [5]



### **Preclinical Efficacy: In Vitro Studies**

The combination of **GSK2879552** and ATRA demonstrated synergistic effects on inhibiting cell proliferation, inducing differentiation, and promoting apoptosis in various AML cell lines.

Table 1: In Vitro Efficacy of GSK2879552 in Combination with ATRA in AML Cell Lines

| Cell Line | Parameter                                | GSK287955<br>2 (IC50, nM) | GSK287955<br>2 + ATRA<br>(100 nM)<br>(IC50, nM) | Fold<br>Change in<br>IC50 | Reference |
|-----------|------------------------------------------|---------------------------|-------------------------------------------------|---------------------------|-----------|
| MOLM-13   | Proliferation                            | ~100                      | ~10                                             | 10x decrease              | [2]       |
| OCI-AML3  | Proliferation                            | ~200                      | ~50                                             | 4x decrease               | [2]       |
| THP-1     | Differentiation<br>(% CD11b+<br>cells)   | 31 (EC50)                 | Synergistic increase                            | Not<br>Applicable         | [2]       |
| MOLM-13   | Differentiation<br>(% CD11b+<br>cells)   | -                         | Synergistic increase                            | Not<br>Applicable         | [2]       |
| Multiple  | Apoptosis<br>(Caspase 3/7<br>activation) | No significant induction  | >10-fold<br>increase over<br>additive effect    | Not<br>Applicable         | [2]       |

Data extracted and synthesized from Smitheman et al., Haematologica, 2019.[2]

## **Clinical Investigation: NCT02177812**

A Phase I clinical trial (NCT02177812) was initiated to evaluate the safety and efficacy of **GSK2879552** as a monotherapy and in combination with ATRA in patients with relapsed/refractory AML.[4][6]

Table 2: Clinical Outcomes of NCT02177812



| Treatment Arm             | Number of<br>Patients | Key Outcomes                                                           | Adverse<br>Events                                                              | Reference |
|---------------------------|-----------------------|------------------------------------------------------------------------|--------------------------------------------------------------------------------|-----------|
| GSK2879552<br>Monotherapy | 31                    | No significant clinical benefit observed.                              | High rate of adverse events, including hemorrhage and thrombocytopeni a.[6][7] | [6][7]    |
| GSK2879552 +<br>ATRA      | 10                    | One patient<br>achieved a<br>morphologic<br>leukemia-free<br>state.[7] | Treatment- related pruritus leading to discontinuation in one patient.[7]      | [7]       |

Conclusion: The trial was terminated due to an unfavorable risk-benefit profile, with significant toxicity and limited clinical activity observed in both the monotherapy and combination arms.[6] [7]

# GSK2879552 and Azacitidine in Myelodysplastic Syndromes (MDS)

The combination of **GSK2879552** with the hypomethylating agent azacitidine was explored in patients with high-risk Myelodysplastic Syndromes (MDS).

## **Clinical Investigation: NCT02929498**

A Phase I/II study (NCT02929498) was designed to assess the safety and clinical activity of **GSK2879552** alone or in combination with azacitidine in MDS patients who had failed prior hypomethylating therapy.[8]

Table 3: Clinical Outcomes of NCT02929498



| Treatment Arm               | Number of<br>Patients | Key Outcomes                                                           | Adverse<br>Events                                     | Reference |
|-----------------------------|-----------------------|------------------------------------------------------------------------|-------------------------------------------------------|-----------|
| GSK2879552<br>Monotherapy   | 5                     | No clinical responses observed.                                        | Generally well-<br>tolerated in this<br>small cohort. | [6]       |
| GSK2879552 +<br>Azacitidine | 0                     | No patients received the combination therapy before trial termination. | Not Applicable                                        | [6]       |

Conclusion: This study was also terminated early due to an unfavorable risk-to-benefit ratio observed in other **GSK2879552** trials.[3][8] No patients were treated with the combination of **GSK2879552** and azacitidine.[6]

## Signaling Pathways and Experimental Workflows Mechanism of Action of GSK2879552

**GSK2879552** irreversibly inhibits LSD1, preventing the demethylation of H3K4me1/2. This leads to an accumulation of these marks at gene promoters and enhancers, resulting in the activation of gene expression programs associated with differentiation and tumor suppression.











### Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of LSD1 inhibitors in lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A proof of concept phase I/II pilot trial of LSD1 inhibition by tranylcypromine combined with ATRA in refractory/relapsed AML patients not eligible for intensive therapy - PMC







[pmc.ncbi.nlm.nih.gov]

• To cite this document: BenchChem. [GSK2879552 Combination Therapy: A Comparative Guide for Anticancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139488#gsk2879552-combination-therapy-with-other-anticancer-drugs]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com